molecular formula C37H71O8P B162893 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate CAS No. 62600-81-1

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate

Cat. No.: B162893
CAS No.: 62600-81-1
M. Wt: 674.9 g/mol
InChI Key: OPVZUEPSMJNLOM-QEJMHMKOSA-N
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Preparation Methods

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA can be synthesized through various methods. One common synthetic route involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale esterification and phosphorylation processes, with careful control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

1-Palmitoyl-2-Oleoyl-sn-glycero-3-PA undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can result in the formation of alcohols .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate (POPA) is a phospholipid that plays significant roles in various biological processes, including cell signaling, membrane dynamics, and lipid metabolism. This article aims to provide a comprehensive overview of the biological activity of POPA, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

POPA is a glycerophospholipid composed of palmitic acid (C16:0) and oleic acid (C18:1) at the sn-1 and sn-2 positions, respectively. Its molecular structure allows for unique interactions with cellular membranes, influencing fluidity and protein function.

Membrane Dynamics

POPA has been shown to influence membrane properties significantly. For instance, it facilitates vesicle fusion and membrane curvature, crucial for processes such as exocytosis and endocytosis. A study indicated that POPA promotes negative Gaussian curvature in lipid membranes, which is essential for membrane scission during viral budding processes .

Interaction with Proteins

Research has demonstrated that POPA interacts with various proteins involved in cellular signaling and membrane trafficking. For example, it enhances the activity of the glideosome-associated protein GAC in Toxoplasma gondii, which is vital for parasite motility and invasion . The binding of POPA to proteins can alter their conformation and functional activity, impacting cellular responses.

Role in Cell Signaling

POPA is implicated in several signaling pathways. It has been identified as a mediator in the activation of phospholipase A2 (PLA2), which plays a critical role in the release of arachidonic acid and subsequent eicosanoid synthesis. This pathway is essential for inflammatory responses and cell survival mechanisms .

Case Study: Viral Budding

In a study examining herpes simplex virus 1 (HSV-1), POPA was shown to facilitate the vesiculation of synthetic lipid bilayers without additional factors or ATP. This indicates its potential role in viral replication processes by modulating membrane dynamics during budding .

Case Study: Antimicrobial Activity

POPA has also been studied for its antimicrobial properties. In research involving Drosera capensis extracts, POPA was found to enhance vesicle fusion at acidic pH levels, suggesting its utility in developing antimicrobial agents that target lipid membranes .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Outcome References
Membrane FusionPromotes negative curvature necessary for vesicle budding
Protein InteractionEnhances GAC activity for motility
Eicosanoid Synthesis ActivationActivates PLA2 leading to arachidonic acid release
Antimicrobial EffectsFacilitates vesicle fusion at acidic pH

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing POPA with high purity for membrane studies?

POPA is typically synthesized via esterification of sn-glycero-3-phosphate with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1(9Z)) at the sn-2 position. Critical steps include:

  • Purification : Use preparative TLC or HPLC to achieve >99% purity, as verified by thin-layer chromatography (TLC) .
  • Structural confirmation : Employ mass spectrometry (MS) for molecular weight validation (C37H70O8PNa, m/z 720.5) and nuclear magnetic resonance (NMR) to confirm acyl chain positions .
  • Storage : Store at −20°C in powder or chloroform solution to prevent oxidation; avoid repeated freeze-thaw cycles .

Q. How is POPA incorporated into experimental lipid bilayer models, and what parameters optimize membrane stability?

POPA is often combined with zwitterionic lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) to mimic physiological membranes. Key protocols include:

  • Liposome preparation : Dissolve POPA in chloroform, mix with POPC at desired molar ratios (e.g., 1:1), evaporate solvent under nitrogen, and hydrate with buffer to form multilamellar vesicles (MLVs). Extrude through 100-nm filters to generate small unilamellar vesicles (SUVs) .
  • Stability factors : Maintain pH near 7.4 to minimize headgroup charge fluctuations, and include divalent cations (e.g., Ca<sup>2+</sup>) to stabilize anionic POPA-rich membranes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on POPA’s role in modulating membrane permeability in ion channel studies?

Discrepancies may arise from differences in lipid composition, ionic strength, or experimental setups. Mitigation strategies include:

  • Systematic variation : Test POPA ratios (5–20 mol%) in mixed lipid systems to identify concentration-dependent effects .
  • Environmental controls : Standardize buffer conditions (e.g., 150 mM NaCl, 2 mM MgCl2) to minimize confounding electrostatic interactions .
  • Comparative assays : Use fluorescence-based permeability assays (e.g., calcein leakage) alongside electrophysiology to cross-validate results .

Q. What advanced techniques are suitable for quantifying POPA-protein binding affinities in signaling pathway studies?

Microscale thermophoresis (MST) and surface plasmon resonance (SPR) are gold-standard methods:

  • MST protocol : Label proteins with Atto 647 dye, titrate with POPA-containing liposomes, and measure thermophoretic mobility shifts to calculate dissociation constants (Kd) .
  • SPR optimization : Immobilize POPA on L1 sensor chips and monitor real-time binding kinetics with purified proteins (e.g., FABP1 or α-synuclein) under controlled flow rates .

Q. How does POPA influence amyloidogenic protein fibrillation, and how can these interactions be mechanistically dissected?

POPA accelerates α-synuclein fibrillation via electrostatic and hydrophobic interactions. Methodological approaches include:

  • Lipid co-incubation : Combine POPA with α-synuclein in Tris buffer (pH 7.4) and monitor fibrillation kinetics using thioflavin T (ThT) fluorescence .
  • Structural analysis : Employ cryo-electron microscopy (cryo-EM) to resolve POPA-embedded fibril architectures and circular dichroism (CD) to track α-helix-to-β-sheet transitions .

Q. Methodological Notes

  • Critical controls : Always include lipid-free and POPC-only conditions to isolate POPA-specific effects .
  • Data validation : Cross-reference MS/MS fragmentation patterns with databases (e.g., LIPID MAPS) to confirm POPA identity in complex mixtures .

For further details on lipid handling, refer to Avanti Polar Lipids’ protocols and membrane biophysics guidelines from Biochimica et Biophysica Acta .

Properties

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42)/b18-17-/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVZUEPSMJNLOM-QEJMHMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264095
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PA(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007859
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62600-81-1
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62600-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD2KZ5EA4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Histidine
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1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate
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